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Compound of Interest

Compound Name:
4-Acetoxy-3,5-

dimethoxybenzaldehyde

Cat. No.: B1202025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-acetoxy-3,5-
dimethoxybenzaldehyde, a significant organic compound in various research and

development applications. This document details the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is

presented to facilitate compound identification, structural elucidation, and quality control.

Chemical Structure and Properties
IUPAC Name: (4-formyl-2,6-dimethoxyphenyl) acetate

Synonyms: Syringaldehyde acetate, 4-formyl-2,6-dimethoxyphenyl acetate

CAS Number: 53669-33-3[1]

Molecular Formula: C₁₁H₁₂O₅[1]

Molecular Weight: 224.21 g/mol [1]

Appearance: Solid[1]
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Quantitative spectral data for 4-acetoxy-3,5-dimethoxybenzaldehyde is not readily available

in the public domain. However, based on the analysis of structurally similar compounds and

established spectroscopic principles, the following tables summarize the expected spectral

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration
Provisional
Assignment

~9.9 Singlet 1H Aldehyde (-CHO)

~7.1 Singlet 2H Aromatic (H-2, H-6)

~3.9 Singlet 6H Methoxy (-OCH₃)

~2.3 Singlet 3H Acetoxy (-COCH₃)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Provisional Assignment

~191 Aldehyde Carbonyl (C=O)

~168 Acetoxy Carbonyl (C=O)

~153 Aromatic (C-3, C-5)

~145 Aromatic (C-4)

~133 Aromatic (C-1)

~107 Aromatic (C-2, C-6)

~56 Methoxy (-OCH₃)

~21 Acetoxy Methyl (-CH₃)

Infrared (IR) Spectroscopy
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Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~2950-2800 Medium C-H Stretch (Aliphatic)

~2750, ~2850 Weak C-H Stretch (Aldehyde)

~1765 Strong C=O Stretch (Ester)

~1700 Strong C=O Stretch (Aldehyde)

~1600, ~1460 Medium-Strong C=C Stretch (Aromatic Ring)

~1200 Strong C-O Stretch (Ester)

~1130 Strong C-O Stretch (Aromatic Ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/z Possible Fragment Ion

224 [M]⁺ (Molecular Ion)

182 [M - C₂H₂O]⁺

167 [M - C₂H₂O - CH₃]⁺

153 [M - C₂H₂O - CHO]⁺

43 [CH₃CO]⁺

Experimental Protocols
The following sections detail standardized methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of 4-acetoxy-3,5-dimethoxybenzaldehyde in approximately 0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).

Transfer the solution into a 5 mm NMR tube.

Instrumentation and Acquisition:

Instrument: A 300, 400, or 500 MHz NMR spectrometer.

¹H NMR:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectra to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1202025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Place a small amount of the solid sample directly onto the crystal surface.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be acquired and

automatically subtracted from the sample spectrum.

Data Processing:

The resulting spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by Gas Chromatography (GC).
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In the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

Instrument: A mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF)

analyzer.

The generated ions are accelerated and separated based on their mass-to-charge ratio

(m/z).

A detector measures the abundance of each ion.

Data Processing:

The mass spectrum is generated by plotting the relative intensity of the ions as a function of

their m/z ratio.

The molecular ion peak and the characteristic fragmentation pattern are analyzed to confirm

the molecular weight and elucidate the structure.

Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

4-acetoxy-3,5-dimethoxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1202025#spectral-data-for-4-acetoxy-3-5-
dimethoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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